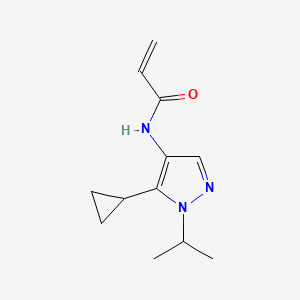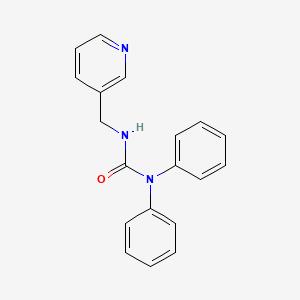
1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea is a chemical compound with a unique structure that makes it valuable in various fields of scientific research. It is used in drug development, catalysis, and other applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea typically involves the reaction of diphenylamine with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas or thioureas.
Scientific Research Applications
1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea is used in various scientific research applications:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for its biological activity.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, inhibiting or modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylurea: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.
3-(Pyridin-3-ylmethyl)urea: Lacks the diphenyl groups, affecting its binding affinity and reactivity.
Uniqueness
1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea’s unique combination of diphenyl and pyridin-3-ylmethyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various chemical and biological applications.
Properties
IUPAC Name |
1,1-diphenyl-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(21-15-16-8-7-13-20-14-16)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFANCNVYINCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

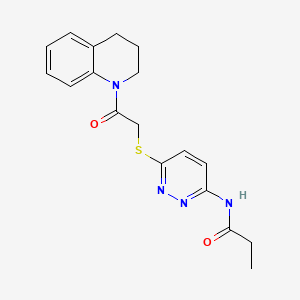
![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882689.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2882690.png)
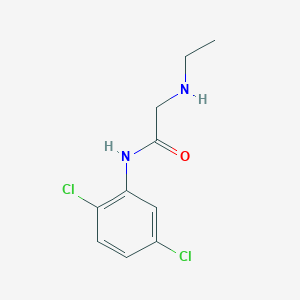

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2882694.png)
![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/new.no-structure.jpg)
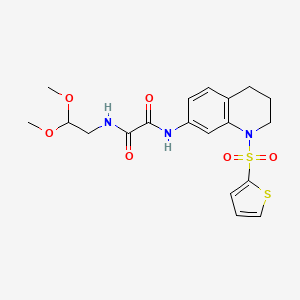
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)

![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)
